2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-6-7(2)11-5-3-4-9-8(11)10-6;/h3-5H2,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWUUXVWUKAEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCCNC2=N1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyrimidine with acetone in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and subsequent hydrochloride salt formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Agricultural Biotechnology
Recent studies have demonstrated that 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride exhibits significant plant growth-regulating activity. Research indicates that this compound can stimulate vegetative growth in crops such as maize (Zea mays) and pea (Pisum sativum) when applied at low concentrations (10^-9 M).
- Growth Stimulation : The compound showed auxin-like effects that resulted in increased total length of seedlings and root systems compared to control groups treated with distilled water. For instance:
- Total length of seedlings increased by 7-8%
- Total length of roots improved by up to 46%
Additionally, it enhanced chlorophyll synthesis in plant cells, leading to better photosynthetic efficiency. The increase in chlorophyll a and b content was observed to be between 4% and 36% compared to untreated controls .
Pharmacological Research
The compound's potential as a therapeutic agent is also being explored. Its structural similarity to known pharmacophores allows for the investigation of its effects on various biological targets.
- Anticancer Activity : Preliminary studies suggest that derivatives of imidazo[1,2-a]pyrimidines may exhibit anticancer properties by interfering with cellular proliferation pathways. The specific mechanisms are under investigation but may involve modulation of signaling pathways involved in cell cycle regulation.
Biochemical Studies
In biochemical applications, the compound can serve as a building block for synthesizing more complex molecules or as a probe for studying enzyme activities due to its heterocyclic nature.
- Enzyme Inhibition Studies : Research has indicated that imidazo[1,2-a]pyrimidines can act as inhibitors for certain enzymes involved in metabolic pathways. This opens avenues for drug development targeting metabolic disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Plant Growth Regulators | Evaluated various heterocyclic compounds | Demonstrated significant growth stimulation in maize and pea seedlings at low concentrations (10^-9 M) |
| Pharmacological Investigation | Assessed anticancer potential | Identified promising activity against cancer cell lines; ongoing studies to elucidate mechanisms |
| Enzymatic Activity Study | Investigated enzyme inhibition | Found potential for selective inhibition of key metabolic enzymes |
Mechanism of Action
The mechanism by which 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Substituent Effects
- Methyl vs. Phenyl Groups : The 2,3-dimethyl derivative’s smaller, aliphatic substituents likely improve aqueous solubility compared to the 2-phenyl analog’s bulky aromatic ring. However, the phenyl group enhances π-stacking interactions, which are critical for binding to hydrophobic enzyme pockets .
- Amino and Carboxylic Acid Modifications: Compounds like 2-phenyl-imidazo[1,2-a]pyridin-3-amine HCl and 3-(propan-2-yl)-imidazo[1,2-a]pyridine-2-carboxylic acid HCl introduce functional groups that expand reactivity (e.g., cross-coupling or conjugation), unlike the non-functionalized methyl groups in the target compound .
Biological Activity
2,3-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride (CAS: 137167567) is a heterocyclic compound with significant biological activity. It belongs to the imidazo[1,2-a]pyrimidine class of compounds, which have been studied for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory effects, enzyme inhibition properties, and potential applications in cancer therapy.
- Chemical Formula : C8H14ClN3
- Molecular Weight : 187.67 g/mol
- IUPAC Name : 2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride
- Purity : 97%
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways and influence cellular responses.
Anti-inflammatory Properties
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit notable anti-inflammatory effects. A study evaluated several derivatives' impact on leukocyte functions and found that they inhibited human neutrophil degranulation and superoxide generation with IC50 values in the micromolar range. Specifically:
- Compounds IP-4 and IP-6 significantly reduced nitrite production in LPS-stimulated macrophages.
- They also inhibited leukocyte migration and LTB4 levels in mouse air pouch models .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes relevant in therapeutic contexts:
- Cyclooxygenase Inhibition : Derivatives of imidazo[1,2-a]pyrimidines have been studied for their COX-2 inhibitory activity. While specific data for this compound is limited, related compounds have demonstrated moderate to high selectivity for COX-2 inhibition .
Anticancer Activity
The potential anticancer properties of imidazo[1,2-a]pyrimidines are being explored. For example:
- Compounds from this class have been evaluated for their antiproliferative effects against various cancer cell lines. In vitro assays highlighted their ability to inhibit growth in human acute myeloid leukemia (AML) cells .
Case Studies
- Leukocyte Function Modulation :
- Cancer Cell Line Studies :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride?
- Methodological Answer : Synthesis typically involves cyclization of precursors like aminopyrimidines with carbonyl-containing reagents. Critical parameters include:
- Precursor purity : Use HPLC to ensure starting materials are >95% pure .
- Cyclization conditions : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or acetonitrile) to avoid side reactions .
- Salt formation : Adjust pH during hydrochloride salt formation to ensure stoichiometric protonation of the nitrogen atoms .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Increases cyclization efficiency |
| Solvent | Polar aprotic (DMF) | Reduces byproduct formation |
| Reaction Time | 12–24 hrs | Maximizes conversion |
Q. How can researchers optimize reaction yields when introducing methyl groups at the 2 and 3 positions of the imidazo[1,2-a]pyrimidine core?
- Methodological Answer :
- Methylation strategies : Use methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) to target specific nitrogen or carbon sites .
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amines) to direct methylation regioselectivity .
- Post-reaction analysis : Validate substitution patterns via ¹H NMR (e.g., methyl singlet at δ 2.1–2.5 ppm) and LC-MS .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,3-dimethyl substituents influence binding affinity to enzymatic targets?
- Methodological Answer :
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess steric clashes and hydrogen-bonding interactions .
- QSAR studies : Correlate substituent bulk (e.g., molar refractivity) with IC₅₀ values against targets like kinases .
- Case Study : The 2,3-dimethyl groups in analogs enhance lipophilicity (logP +0.5), improving membrane permeability but potentially reducing solubility .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability and metabolite formation using LC-MS/MS to identify rapid degradation in vivo .
- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C) to assess bioavailability and off-target accumulation .
- Example : A related imidazo[1,2-a]pyrimidine showed potent in vitro kinase inhibition (IC₅₀ = 50 nM) but poor in vivo efficacy due to hepatic glucuronidation .
Q. How can researchers validate the proposed mechanism of action for this compound in inflammatory disease models?
- Methodological Answer :
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to inflammatory mediators (e.g., COX-2) .
- Pathway analysis : Perform RNA sequencing on treated macrophages to identify downstream cytokine modulation (e.g., IL-6, TNF-α) .
- Data Table :
| Assay Type | Target | Result |
|---|---|---|
| CETSA | COX-2 | ΔTm = +4.2°C (binding confirmed) |
| RNA-Seq | IL-6 | Fold change = -3.5 (p < 0.01) |
Comparative Analysis and Structural Optimization
Q. What structural modifications could improve the metabolic stability of 2,3-dimethyl-imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer :
- Fluorine substitution : Replace labile hydrogen atoms with fluorine at para positions to block oxidative metabolism .
- Cyclopropyl addition : Introduce constrained rings (e.g., 5-cyclopentyl analogs) to reduce cytochrome P450-mediated degradation .
- Comparison Table :
| Derivative | Half-life (Human Liver Microsomes) | Key Modification |
|---|---|---|
| Parent compound | 12 min | – |
| 5-Cyclopentyl analog | 45 min | Enhanced rigidity |
| 2-Trifluoromethyl analog | 60 min | Fluorine shielding |
Q. How does the hydrochloride salt form impact crystallization and polymorphic stability?
- Methodological Answer :
- Salt screening : Test counterions (e.g., mesylate, phosphate) via slurry experiments to identify stable crystalline forms .
- PXRD analysis : Compare diffraction patterns to detect polymorph transitions under accelerated stability conditions (40°C/75% RH) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for kinase inhibition across studies?
- Methodological Answer :
- Assay standardization : Use recombinant kinases from consistent sources (e.g., Carna Biosciences) and ATP concentrations (1 mM) .
- Control compounds : Include staurosporine as a reference inhibitor to normalize inter-laboratory variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
